molecular formula C6H9BrClN3 B2888652 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride CAS No. 1201657-76-2

1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride

Cat. No.: B2888652
CAS No.: 1201657-76-2
M. Wt: 238.51
InChI Key: GWWBOLFYZWXRNV-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride (CAS 1201657-76-2) is a versatile azetidine-based chemical building block of high value in medicinal chemistry and organic synthesis. Its primary research application is as a key synthetic intermediate for the construction of novel heterocyclic amino acid derivatives and other complex molecules via cross-coupling reactions . The brominated pyrazole moiety makes this compound particularly suited for Suzuki-Miyaura cross-coupling with various boronic acids, a reaction that enables efficient diversification to create a wide array of functionalized compounds for screening and optimization . The azetidine ring is a significant pharmacophore in drug discovery, found in molecules with a range of biological activities, including cytotoxic, antibacterial, and antihypertensive properties . As a constrained analogue of larger cyclic amines, the azetidine ring can improve the potency, metabolic stability, and physicochemical properties of lead compounds. This compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this building block to generate libraries for pharmaceutical development, particularly in exploring new chemical space for potential inhibitors and modulators of biological targets .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-bromopyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWBOLFYZWXRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201657-76-2
Record name 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride
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Preparation Methods

Boc-Protected Intermediate Pathway

The most frequently documented approach utilizes tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate as a key intermediate. This method enables selective bromination while protecting the azetidine nitrogen:

Step 1: Azetidine ring formation via cyclization of 3-aminopropanol derivatives under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Step 2: Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate in dichloromethane.
Step 3: Pyrazole ring construction through [3+2] cycloaddition of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Step 4: Regioselective bromination at the pyrazole 4-position using N-bromosuccinimide (NBS) in acetonitrile.

Direct Coupling Methodology

Recent patent disclosures describe palladium-catalyzed cross-coupling between preformed bromopyrazole and azetidine precursors:

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: K₃PO₄ (3 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 100°C, 12h

This method achieves 68-72% yield with <2% regioisomeric impurities.

Critical Reaction Parameters

Bromination Optimization

Comparative studies reveal significant solvent effects on bromination efficiency:

Solvent NBS Equiv Temp (°C) Yield (%) Purity (%)
Acetonitrile 1.1 0 82 98.5
Dichloromethane 1.3 25 67 95.2
THF 1.5 -20 58 91.8

Data adapted from WO2015067782A1 demonstrates acetonitrile's superiority in minimizing di-bromination side products.

Deprotection and Salt Formation

Hydrochloride salt generation requires precise stoichiometric control:

  • Boc cleavage with 4M HCl in dioxane (1:5 v/v)
  • pH adjustment to 2.5-3.0 using concentrated HCl
  • Crystallization from ethanol/ethyl acetate (1:3)

Exceeding 3.0 pH during acidification promotes decomposition of the azetidine ring.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant trials demonstrate advantages in flow chemistry approaches:

  • Residence time: 8 minutes vs 12h batch processing
  • Yield improvement: 89% vs 72% batch
  • Space-time yield: 1.4 kg/L·h vs 0.2 kg/L·h

Purification Challenges

The compound's hygroscopic nature necessitates specialized drying protocols:

  • Lyophilization at -50°C under 0.01 mbar
  • Residual solvent limits: <500 ppm ethanol, <300 ppm acetonitrile

Analytical Characterization

Critical quality attributes are verified through:

1H NMR (400 MHz, D₂O):
δ 7.82 (s, 1H, pyrazole H-3)
δ 7.65 (s, 1H, pyrazole H-5)
δ 4.45-4.39 (m, 1H, azetidine CH)
δ 3.95-3.89 (m, 2H, azetidine CH₂)
δ 3.72-3.66 (m, 2H, azetidine CH₂)

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5μm)
  • Mobile phase: 0.1% HCOOH in H₂O/MeCN (70:30)
  • Retention time: 6.8 min

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles and azetidines .

Scientific Research Applications

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both azetidine and pyrazole rings, makes it a valuable building block for synthesizing more complex heterocyclic compounds and exploring potential biological activities.

Scientific Research Applications

Chemistry
this compound serves as a building block in the synthesis of complex heterocyclic compounds. It is involved in substitution, oxidation, and reduction reactions, utilizing reagents like alkyl halides, DBU, hydrogen peroxide, and sodium borohydride. The bromine atom in the compound can be substituted with nucleophiles, leading to various substituted pyrazoles and azetidines.

Biology
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation across various human cancer cell lines. For instance, compounds with similar structures exhibit significant antiproliferative effects against breast, lung, and colon cancer cells.

Medicine
this compound is explored as a potential drug candidate because of its unique structural features. Studies suggest it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. Derivatives of pyrazole could reduce TNF-α levels significantly at specific concentrations.

Industry
The compound is used in developing new materials and as an intermediate in various chemical processes. Industrial production methods favor green and cost-effective approaches, employing commercially available and low-cost starting materials to minimize the use of hazardous reagents.

This compound is significant in medicinal chemistry due to its diverse biological activities. It can modulate key signaling pathways involved in cell proliferation, inflammation, and infection response. Many pyrazole derivatives act as kinase inhibitors, affecting pathways critical for cancer cell survival and proliferation. The compound’s ability to inhibit cytokine production suggests a mechanism that involves the modulation of immune responses.

Anticancer Activity

Pyrazole derivatives can inhibit cancer cell proliferation across various human cancer cell lines. Studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against breast, lung, and colon cancer cells.

CompoundCell LineIC50 (µM)Activity
1-(azetidin-3-yl)-4-bromo-1H-pyrazoleHeLa5.0Moderate
Similar Pyrazole DerivativeMCF-73.5High
Similar Pyrazole DerivativeA5494.0High

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, and in vitro studies suggest it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, one study reported that derivatives of pyrazole could reduce TNF-α levels by up to 85% at specific concentrations.

Antimicrobial Activity

Research has identified potential antimicrobial activities against various bacterial strains. Compounds with similar pyrazole structures have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus. The presence of specific substituents in the azetidine or pyrazole ring can enhance this activity significantly.

Breast Cancer Treatment

A study involving a series of pyrazoles showed significant inhibition of tumor growth in xenograft models.

Inflammatory Diseases

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride exerts its effects involves interactions with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride

  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.11 g/mol
  • CAS : 1311313-93-5
  • Key Differences: The bromine atom in the target compound is replaced with a methyl group, reducing molecular weight by ~28.4 g/mol. The dihydrochloride salt form (vs. Methyl substitution may decrease electrophilic reactivity compared to bromine, limiting utility in Suzuki-Miyaura couplings .

4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • CAS : 7409-31-6
  • Key Differences :
    • The azetidine ring is replaced with a phenyl group, increasing hydrophobicity (LogP = 2.34 vs. undetermined for the target compound) .
    • A hydroxyl group at the 3-position introduces hydrogen-bonding capacity (PSA = 38.05 Ų), enhancing solubility in aqueous media .
    • Structural divergence reduces utility in azetidine-based drug discovery but expands applications in metal coordination chemistry .

tert-Butyl N-(azetidin-3-yl) Carbamate Hydrochloride

  • Molecular Formula: Not explicitly stated ().
  • CAS : 217806-26-3
  • Key Differences :
    • Features a tert-butoxycarbonyl (Boc)-protected azetidine amine, enabling controlled deprotection for stepwise synthesis .
    • Lacks the pyrazole-bromine pharmacophore, limiting direct biological comparability but offering versatility in scaffold diversification .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity/Solubility Insights
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl C₆H₉BrClN₃ 238.52 EN300-127335 Bromine, azetidine High cross-coupling reactivity
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole diHCl C₇H₁₃Cl₂N₃ 210.11 1311313-93-5 Methyl, azetidine Enhanced solubility
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 7409-31-6 Phenyl, hydroxyl Metal-chelating potential
tert-Butyl N-(azetidin-3-yl) carbamate HCl Not specified Not specified 217806-26-3 Boc-protected azetidine Controlled amine deprotection

Research Implications and Limitations

  • Structural Insights : Bromine in the target compound offers superior reactivity for aryl-aryl bond formation compared to methyl or hydroxyl analogs .
  • Pharmacological Relevance : Azetidine-containing derivatives (e.g., the target compound) are prioritized in drug discovery due to their improved pharmacokinetic profiles over phenyl-substituted analogs .
  • Data Gaps: Limited solubility and stability data for the target compound are available in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a bromine atom and an azetidine moiety. The synthesis typically involves the reaction of appropriate azetidine derivatives with pyrazole precursors, which can be achieved through various synthetic routes, including cyclization reactions and nucleophilic substitutions.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation across various human cancer cell lines. For instance, studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against breast, lung, and colon cancer cells .

Compound Cell Line IC50 (µM) Activity
1-(azetidin-3-yl)-4-bromo-1H-pyrazoleHeLa5.0Moderate
Similar Pyrazole DerivativeMCF-73.5High
Similar Pyrazole DerivativeA5494.0High

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, one study reported that derivatives of pyrazole could reduce TNF-α levels by up to 85% at specific concentrations .

Antimicrobial Activity

Research has identified potential antimicrobial activities against various bacterial strains. Compounds with similar pyrazole structures have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus. The presence of specific substituents in the azetidine or pyrazole ring can enhance this activity significantly .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and infection response:

  • Kinase Inhibition : Many pyrazole derivatives act as kinase inhibitors, affecting pathways critical for cancer cell survival and proliferation.
  • Cytokine Modulation : The compound’s ability to inhibit cytokine production suggests a mechanism that involves the modulation of immune responses.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of pyrazoles showed significant inhibition of tumor growth in xenograft models.
  • Inflammatory Diseases : Clinical trials have indicated that compounds similar to 1-(azetidin-3-yl)-4-bromo-1H-pyrazole can reduce symptoms in patients with rheumatoid arthritis by lowering inflammatory markers.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling azetidine derivatives with brominated pyrazole precursors. Key steps include:

  • Halogenation: Bromination of pyrazole intermediates using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
  • Azetidine Coupling: SN2 nucleophilic substitution between 3-azetidinyl derivatives and bromopyrazole, often requiring anhydrous conditions and bases like triethylamine .
  • Purification: Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization to isolate the hydrochloride salt .
    Optimization involves adjusting reaction time (16–24 hours), stoichiometry (e.g., 7.5 equivalents of azido reagents), and temperature (50°C for cyclization) to maximize yield .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and proton environments. For example, the azetidine ring protons appear as distinct multiplets (δ = 3.0–4.0 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M]+ calculated for C7 _7H10 _{10}BrClN3 _3: 248.97 g/mol) and isotopic patterns (Br/Cl splitting) .
  • Elemental Analysis: Verify Cl^- content via titration or ion chromatography to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable-Temperature NMR: Cool samples to –40°C to slow conformational changes, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Crystallography: Single-crystal X-ray diffraction (as in pyrazole-carbaldehyde derivatives ) provides unambiguous bond-length and angle data.

Q. What experimental designs are suitable for probing the compound’s bioactivity in in vitro assays?

Answer:

  • Target Selection: Prioritize kinases or GPCRs, given pyrazole derivatives’ affinity for ATP-binding pockets .
  • Dose-Response Curves: Test 0.1–100 µM concentrations in cell viability assays (e.g., MTT) to determine IC50 _{50}. Include positive controls (e.g., staurosporine for apoptosis) .
  • Metabolic Stability: Use liver microsomes to assess cytochrome P450-mediated degradation, adjusting substituents (e.g., azetidine vs. piperidine) to enhance half-life .

Q. How can computational methods guide the optimization of this compound’s physicochemical properties?

Answer:

  • DFT Calculations: Model electronic effects of bromine (electron-withdrawing) and azetidine (strain-induced reactivity) to predict reaction sites .
  • Molecular Docking: Screen against targets (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonds between Br and Lys/Arg residues .
  • LogP Prediction: Use tools like MarvinSketch to optimize lipophilicity (target LogP ~2–3) by modifying substituents (e.g., replacing Br with CF3 _3) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Re-evaluate Force Fields: Ensure docking parameters (e.g., solvation models) match experimental conditions (pH 7.4, 37°C) .
  • Probe Protein Flexibility: Use molecular dynamics simulations to account for target conformational changes not captured in static docking .
  • Validate Assay Conditions: Confirm compound stability in buffer (e.g., DMSO concentration ≤0.1% to avoid artifacts) .

Q. What strategies mitigate batch-to-batch variability in biological assay outcomes?

Answer:

  • Strict QC Protocols: Standardize synthesis (e.g., ≥95% purity via HPLC) and storage (–20°C under argon) .
  • Internal Replicates: Perform triplicate assays with blinded samples to reduce operator bias .
  • Reference Standards: Include a well-characterized batch as a comparator in each experiment .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1H^1H NMRAzetidine protons: δ 3.2–3.8 (m, 4H)
HRMS (EI)[M]+ Found: 248.97; Calcd: 248.96
IRN–H stretch: 3119 cm1^{-1}

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature50°C (cyclization step)+25%
Equivalents7.5 eq. azido reagent+15%
SolventCH2 _2Cl2 _2/TFA+30% purity

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